molecular formula C7H18N2 B6264973 [(2S)-1-aminopropan-2-yl]diethylamine CAS No. 1808069-35-3

[(2S)-1-aminopropan-2-yl]diethylamine

Cat. No.: B6264973
CAS No.: 1808069-35-3
M. Wt: 130.2
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Description

[(2S)-1-Aminopropan-2-yl]diethylamine is a chiral secondary amine with the molecular formula C₇H₁₈N₂ and a molecular weight of 130.23 g/mol . Its stereochemistry at the C2 position (S-configuration) distinguishes it from its enantiomer, [(2R)-1-aminopropan-2-yl]diethylamine (CAS: 1807920-87-1), which shares the same molecular formula but differs in spatial arrangement .

Key structural features include:

  • A branched propane backbone with an amino group at the 1-position.
  • Two ethyl groups attached to the central nitrogen atom.

Properties

CAS No.

1808069-35-3

Molecular Formula

C7H18N2

Molecular Weight

130.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-aminopropan-2-yl]diethylamine typically involves the reaction of diethylamine with a suitable precursor that contains the (2S)-1-aminopropan-2-yl group. One common method involves the reductive amination of a ketone or aldehyde precursor with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-aminopropan-2-yl]diethylamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

[(2S)-1-aminopropan-2-yl]diethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of [(2S)-1-aminopropan-2-yl]diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Stereoisomers: [(2R)-1-Aminopropan-2-yl]diethylamine

The R-enantiomer shares identical physical and chemical properties (e.g., molecular weight, formula) but may exhibit divergent biological activity due to stereospecific receptor binding. For example, enantiomers often differ in pharmacokinetics (e.g., metabolism, absorption) or pharmacodynamics (e.g., receptor affinity) .

Property [(2S)-Isomer] [(2R)-Isomer]
CAS Number Not explicitly listed 1807920-87-1
Molecular Formula C₇H₁₈N₂ C₇H₁₈N₂
Molecular Weight 130.23 g/mol 130.23 g/mol
Stereochemistry S-configuration R-configuration
Commercial Availability Discontinued Available

Key Insight : The S-enantiomer’s discontinued status suggests niche applications or synthesis challenges compared to the R-form.

Fluorinated Analog: (2S)-1-Aminopropan-2-ylamine Dihydrochloride

This derivative (CAS: 1799374-54-1) replaces one ethyl group with a 2,2-difluoroethyl moiety and exists as a dihydrochloride salt .

Property [(2S)-Diethylamine] Difluoroethyl Derivative
Molecular Formula C₇H₁₈N₂ C₅H₁₄Cl₂F₂N₂
Molecular Weight 130.23 g/mol 211.08 g/mol
Functional Groups Diethylamine Difluoroethyl, HCl salt
Purity Not specified ≥95%
Applications Scaffold synthesis Lab-specific uses

Key Insight : The difluoroethyl derivative’s higher molecular weight and salt form improve water solubility, making it suitable for aqueous-phase reactions. Fluorine’s electron-withdrawing effects may modulate receptor binding, though pharmacological data are lacking .

Unspecified Stereochemistry: (1-Aminopropan-2-yl)diethylamine

The non-chiral or racemic form (CAS: 5137-13-3) shares the same molecular formula (C₇H₁₈N₂) but lacks defined stereochemistry . This variant is listed under multiple synonyms (e.g., N2,N2-diethylpropane-1,2-diamine) and may serve as a precursor in asymmetric synthesis.

Key Differences :

  • Biological Activity: The S-enantiomer’s stereochemistry may confer selective interactions with biological targets (e.g., opioid receptors, as seen in diethylamine’s antinociceptive effects ).
  • Regulatory Status : Diethylamine derivatives are regulated as flammable, corrosive substances (UN 1154) , but specific data for [(2S)-isomer] are unavailable.

Mechanism of Action

  • Diethylamine Core: Diethylamine itself exhibits antinociceptive properties via opioid receptor activation, as shown in rodent models . The [(2S)-isomer] may retain this activity, though its stereochemistry could enhance or reduce receptor affinity.
  • Fluorinated Analog : Fluorine’s electronegativity may alter binding kinetics or metabolic stability compared to the parent compound .

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